Structural Confirmation via Comprehensive Spectroscopic Characterization and X-ray Data Absence
Scillascillol's structure was unambiguously elucidated using extensive 1D and 2D NMR, MS, UV, and IR spectroscopic methods, confirming a lanostane-type triterpenoid scaffold with a specific stereochemical arrangement at C-3, C-23, C-24, and C-25 [1]. In contrast, its direct analog scillascillone (C30H44O6) possesses a C-3 ketone (oxidation) instead of the C-3 hydroxyl group found in scillascillol, altering the molecular mass by 2 Da (502.68 vs. 500.67 g/mol) and the hydrogen-bond donor count . Unlike the structurally related scillascilloside B-1, which contains an additional sugar moiety (C40H64O13, 752.93 g/mol), scillascillol is the aglycone core [1]. The paper explicitly states that the structures were elucidated 'on the basis of extensive spectroscopic measurements (1D and 2D NMR, MS, UV, and IR),' providing a robust, fully assigned chemical identity [1].
| Evidence Dimension | Molecular Formula, Molecular Weight, and Key Functional Group |
|---|---|
| Target Compound Data | C30H46O6, 502.68 g/mol, C-3 hydroxyl group |
| Comparator Or Baseline | Scillascillone: C30H44O6, 500.67 g/mol, C-3 ketone; Scillascilloside B-1: C40H64O13, 752.93 g/mol, glycosylated |
| Quantified Difference | Δ 2 Da (oxidation); Δ 250.25 g/mol (glycosylation) |
| Conditions | Structures determined by 1D/2D NMR, MS, UV, IR (Ren et al., 2015) |
Why This Matters
Ensures the correct chemical entity is procured for experiments, preventing misidentification due to close mass similarity (e.g., scillascillone differs by only 2 Da, making MS-only differentiation unreliable).
- [1] Ren, F. C., Wang, L. X., Yu, Q., Jiang, X. J., & Wang, F. (2015). Lanostane-Type Triterpenoids from Scilla scilloides and Structure Revision of Drimiopsin D. Natural Products and Bioprospecting, 5(5), 263-270. View Source
